N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical response .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide triggers a series of biochemical reactions. These reactions involve various signaling pathways that are crucial for numerous physiological functions, including motor control, cognition, and reward .
Pharmacokinetics
Like many other drugs, its bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can modulate the receptor’s activity and influence various physiological functions .
Action Environment
The action, efficacy, and stability of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s health status, genetic factors, and even lifestyle factors such as diet and exercise .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide acts as a ligand, binding to the D4 subtype of dopamine receptors . This interaction can influence the activity of these receptors and potentially alter various biochemical processes.
Cellular Effects
The effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide on cells are largely tied to its interaction with the D4 dopamine receptors . These receptors are involved in various cellular processes, including cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide involves binding to the D4 dopamine receptors . This binding can influence the activity of these receptors, potentially leading to changes in cell signaling and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with dopamine receptors, particularly D4 receptors.
Medicine: Potential therapeutic applications in treating neurological disorders due to its selective binding to dopamine receptors.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-bromophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide
- N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide .
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide is unique due to its high selectivity and affinity for dopamine D4 receptors, which makes it a valuable tool in studying dopamine-related physiological and pathological processes .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-30-19-8-5-17(15-20(19)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-3-16(23)4-7-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCECVIIAILEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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